5-(azidomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole
Overview
Description
5-(azidomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole: is a heterocyclic compound that features a pyrazole ring substituted with an azidomethyl group, an ethyl group, and a thiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(azidomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the thiophen-2-yl group: The thiophen-2-yl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophen-2-yl boronic acid and a halogenated pyrazole intermediate.
Ethylation: The ethyl group can be introduced through an alkylation reaction using an appropriate alkyl halide.
Azidomethylation: The azidomethyl group can be introduced by reacting the corresponding bromomethyl derivative with sodium azide in a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(azidomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the azide group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Corresponding oxides of the pyrazole ring.
Reduction: 5-(aminomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole.
Substitution: Various azide derivatives depending on the nucleophile used.
Scientific Research Applications
5-(azidomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole: has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-(azidomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes, which is useful in bioconjugation and drug development.
Comparison with Similar Compounds
5-(azidomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole: can be compared with other similar compounds, such as:
5-(azidomethyl)-1-ethyl-3-(phenyl)-1H-pyrazole: Similar structure but with a phenyl group instead of a thiophen-2-yl group.
5-(bromomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole: Similar structure but with a bromomethyl group instead of an azidomethyl group.
5-(azidomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole: Similar structure but with a methyl group instead of an ethyl group.
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct electronic and chemical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-(azidomethyl)-1-ethyl-3-thiophen-2-ylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5S/c1-2-15-8(7-12-14-11)6-9(13-15)10-4-3-5-16-10/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJDJYIHBJTVFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CS2)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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